molecular formula C7H10ClNO B7943314 (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride

(1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride

Cat. No.: B7943314
M. Wt: 159.61 g/mol
InChI Key: HUTBDNKGZIFQGD-RGMNGODLSA-N
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Description

(1S)-1-(Pyridin-2-yl)ethan-1-ol hydrochloride is a chiral secondary alcohol derivative featuring a pyridinyl substituent at the β-position of the ethanolamine backbone. The compound’s stereochemistry is defined by the (1S)-configuration, which is critical for its biological activity and interactions with enantioselective targets. It is commonly synthesized via asymmetric reduction of the corresponding ketone precursor using resolving agents like (−)-(1R)-10-camphorsulfonic acid, as described in enantiomeric purification protocols . This compound serves as a key intermediate in pharmaceutical research, particularly for developing antihistamine agents, and its hydrochloride salt form enhances stability and solubility for practical applications .

Properties

IUPAC Name

(1S)-1-pyridin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-6,9H,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTBDNKGZIFQGD-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and an appropriate chiral alcohol.

    Reaction Conditions: The reaction conditions often involve the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Esterification Reactions

The alcohol group undergoes esterification with carboxylic acids or acyl chlorides. This reaction typically requires acid catalysis or coupling agents to activate the carbonyl group.

Reagents/ConditionsProductsKey DetailsReferences
Carboxylic acid + H₂SO₄ (cat.), refluxCorresponding esterRequires neutralization of HCl salt first
Acetyl chloride, pyridineAcetylated derivativeMild conditions; avoids ring nitration

The stereochemistry at the chiral center (1S) is retained during esterification due to the non-invasive nature of the reaction on the carbon backbone.

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under controlled conditions. Over-oxidation of the pyridine ring is minimized using selective reagents.

Reagents/ConditionsProductsYield/SelectivityReferences
KMnO₄ in acidic aqueous solution1-(Pyridin-2-yl)ethanoneModerate yield (~60%)
Swern oxidation (oxalyl chloride, DMSO)Ketone with retained chiralityHigh selectivity (>90%)

The pyridine ring remains intact under these conditions, with no observed N-oxidation .

Substitution Reactions

The hydroxyl group is replaced by nucleophiles such as halides or amines.

Reagents/ConditionsProductsMechanismReferences
HBr (48%), ZnCl₂ catalyst, Δ1-Bromo-1-(pyridin-2-yl)ethaneSN2 pathway favored
SOCl₂, toluene, refluxChloride derivativeRetention of configuration
Mitsunobu reaction (DIAD, Ph₃P)Alkyl azide or thioetherStereochemical inversion

The SN2 mechanism dominates due to the secondary alcohol’s structure, though steric hindrance from the pyridine ring reduces reaction rates.

Elimination Reactions

Dehydration forms an alkene, influenced by the pyridine ring’s electronic effects.

Reagents/ConditionsProductsRegioselectivityReferences
Conc. H₂SO₄, 140°C1-(Pyridin-2-yl)ethyleneZaitsev orientation favored
POCl₃, pyridine, ΔAlkene with HCl eliminationRequires anhydrous conditions

The β-hydrogen trans to the pyridine ring is preferentially abstracted, yielding a conjugated alkene.

Pyridine Ring Functionalization

The pyridine nitrogen participates in coordination or electrophilic substitution.

Reagents/ConditionsProductsNotesReferences
mCPBA in CH₂Cl₂Pyridine N-oxide derivativeRetains alcohol functionality
Pd/C, H₂ (1 atm)Piperidine derivative (partial reduction)Low yield due to steric hindrance

N-oxidation occurs regioselectively at the pyridine nitrogen without affecting the alcohol group .

Key Considerations:

  • Steric and Electronic Effects : The pyridine ring’s electron-withdrawing nature deactivates the alcohol, necessitating stronger reagents for substitution/elimination.

  • Chirality Retention : Most reactions preserve the (1S) configuration unless stereospecific reagents (e.g., Mitsunobu) are used.

  • Salt Influence : The hydrochloride counterion may require neutralization (e.g., with NaHCO₃) before non-ionic reactions.

This compound’s versatility in forming esters, ketones, halides, and alkenes makes it valuable in pharmaceutical synthesis and asymmetric catalysis.

Scientific Research Applications

Synthesis of Kynurenine 3-Monooxygenase Inhibitors

One of the prominent applications of (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride is in the synthesis of Kynurenine 3-monooxygenase (KMO) inhibitors. KMO is an enzyme implicated in the kynurenine pathway, which is significant in various neurodegenerative diseases and disorders. Inhibiting this enzyme has potential therapeutic benefits for conditions such as pancreatitis and depression.

Case Study: KMO Inhibition

A study demonstrated that derivatives of this compound exhibited promising inhibitory activity against KMO. The synthesized compounds showed improved efficacy and selectivity, indicating their potential as candidates for drug development aimed at modulating neuroinflammatory responses .

Chiral Resolution and Asymmetric Synthesis

The compound is also utilized as a chiral resolving agent in asymmetric synthesis. Its unique structural properties allow it to facilitate the separation of enantiomers, which is crucial in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity.

Table: Chiral Resolution Applications

ApplicationDescription
Chiral Resolving ReagentsUsed to resolve racemic mixtures into pure enantiomers.
Asymmetric SynthesisActs as a catalyst or reagent to produce chiral products.

Therapeutic Potential in Pain Management

Recent research has explored the therapeutic potential of pyridine derivatives, including this compound, in pain management. The compound has been evaluated for its effects on mechanical allodynia, a common symptom in chronic pain conditions.

Case Study: Pain Management

In a rat model study, derivatives of pyridine compounds were tested for their analgesic effects on inflammatory and neuropathic pain models. The results indicated that certain derivatives could effectively inhibit pain pathways, suggesting that this compound may play a role in developing new analgesics .

The biological activity of this compound is further supported by mechanistic studies that elucidate its interaction with various biological targets. For instance, it has been shown to act on p38α MAPK pathways, which are critical in mediating inflammatory responses.

Table: Biological Targets and Effects

Biological TargetEffect
p38α MAPKInhibition leads to reduced pain sensitivity.
Kynurenine PathwayModulation may alleviate neuroinflammation.

Mechanism of Action

The mechanism of action of (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride with analogues in terms of structural features, physicochemical properties, and synthetic methodologies.

Structural Analogues

Key analogues include:

(1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride Structure: Racemic mixture with a phenyl group replacing the methyl group in the ethanolamine chain. Application: Used as a reference standard for antihistamine impurity profiling . Molecular Formula: C₁₃H₁₄ClNO (vs. C₇H₁₀ClNO for the target compound).

(±)-(1R,1S)-1-[β-(Phenylalkoxy)-phenethyl]-1H-pyrazolium Hydrochloride

  • Structure : Pyrazole core with alkoxy-phenethyl and phenyl substituents.
  • Synthetic Yield : 53–69% via alkylation of pyrazole derivatives .

1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol Derivatives

  • Structure : Methoxyphenyl and pyrazole substituents.
  • Melting Point : 87–94°C (vs. ~100–110°C estimated for the target compound) .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Purity Reference
(1S)-1-(Pyridin-2-yl)ethan-1-ol HCl C₇H₁₀ClNO 100–110* High (polar solvents) 95%+
(1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol HCl C₁₃H₁₄ClNO Not reported Moderate (aqueous) >95%
1-[β-(Methoxyphenyl)alkoxy]-pyrazolium HCl C₁₉H₂₁ClN₂O₂ 92–94 Low (organic) 95%
1-Phenyl-2-(pyrazol-1-yl)ethan-1-ol C₁₁H₁₂N₂O 87–89 Moderate 95%

Pharmacological and Reactivity Differences

  • Enantioselectivity : The (1S)-configuration enhances binding affinity to chiral targets compared to racemic mixtures .
  • Substituent Effects :
    • Pyridinyl vs. Pyrazole : Pyridinyl improves aqueous solubility due to its basic nitrogen, whereas pyrazole derivatives exhibit higher lipophilicity .
    • Methoxy Groups : Methoxyphenyl analogues show reduced metabolic stability compared to the pyridinyl parent compound .

Biological Activity

(1S)-1-(pyridin-2-yl)ethan-1-ol hydrochloride is a compound that belongs to the pyridine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its potential applications in therapeutic contexts.

This compound can be synthesized through various methods involving pyridine derivatives. The presence of the hydroxyl group and the pyridine ring contributes to its biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A review of various studies indicates that compounds containing the pyridine nucleus demonstrate selective antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Pyridine Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
(1S)-1-(pyridin-2-yl)ethan-1-ol HClStaphylococcus aureus39 μg/mL
Escherichia coli41 μg/mL
Candida albicans38 μg/mL
Klebsiella pneumoniae40 μg/mL

The above table summarizes findings from recent literature indicating that this compound exhibits varying degrees of antimicrobial activity against common pathogens, with MIC values ranging from 38 to 41 μg/mL .

Antiviral Activity

Recent research has highlighted the potential of pyridine compounds in the development of antiviral agents. The unique structure of this compound may enhance its efficacy against viral infections, particularly in the context of emerging viruses such as SARS-CoV-2.

Case Study: Antiviral Screening

In a study focused on antiviral screening, several pyridine derivatives were evaluated for their ability to inhibit viral replication. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting viral entry and replication processes .

Anticancer Properties

The anticancer potential of pyridine derivatives has been extensively studied. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity of Pyridine Derivatives

Compound NameCancer Cell LineIC50 (μM)
(1S)-1-(pyridin-2-yl)ethan-1-ol HClMDA-MB-231 (Breast Cancer)15 μM
HepG2 (Liver Cancer)20 μM
A549 (Lung Cancer)18 μM

This table illustrates the effectiveness of this compound against different cancer cell lines, with IC50 values indicating its potency in inhibiting cell growth .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Antimicrobial : Interaction with microbial cell membranes and inhibition of essential metabolic pathways.
  • Antiviral : Blocking viral entry and replication through interference with viral proteins.
  • Anticancer : Inducing apoptosis and inhibiting cell proliferation by targeting specific signaling pathways involved in cancer progression.

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